molecular formula C17H15N7O2S B6424121 N-(2-{4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)-2-(thiophen-3-yl)acetamide CAS No. 2034393-66-1

N-(2-{4-[3-(pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)-2-(thiophen-3-yl)acetamide

Cat. No.: B6424121
CAS No.: 2034393-66-1
M. Wt: 381.4 g/mol
InChI Key: MDCHSAZAXYOGGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-{4-[3-(Pyridin-2-yl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-1-yl}ethyl)-2-(thiophen-3-yl)acetamide is a heterocyclic hybrid molecule featuring a pyridine-oxadiazole-triazole core conjugated to a thiophene-acetamide moiety. This compound’s structural complexity arises from the integration of multiple pharmacophoric groups:

  • Pyridine: A nitrogen-containing aromatic ring contributing to π-π stacking interactions and hydrogen bonding.
  • 1,2,3-Triazole: A triazole ring often employed in click chemistry for modular synthesis and enhanced solubility.
  • Thiophene-acetamide: A sulfur-containing heterocycle linked to an amide group, facilitating hydrophobic interactions and hydrogen bonding.

Properties

IUPAC Name

N-[2-[4-(3-pyridin-2-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]-2-thiophen-3-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N7O2S/c25-15(9-12-4-8-27-11-12)19-6-7-24-10-14(21-23-24)17-20-16(22-26-17)13-3-1-2-5-18-13/h1-5,8,10-11H,6-7,9H2,(H,19,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDCHSAZAXYOGGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)CC4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Hypothetical Structural Comparison of Analogues

Compound ID Oxadiazole Substituent Triazole Linker Thiophene Position Key Properties (Hypothetical)
Target Compound Pyridin-2-yl Ethyl 3-position High solubility, moderate logP
Analog 1 Pyridin-3-yl Ethyl 3-position Reduced solubility, similar logP
Analog 2 Phenyl Propyl 2-position Lower melting point, increased hydrophobicity

NMR Spectroscopy Insights

As demonstrated in , NMR chemical shifts in regions corresponding to key substituents (e.g., thiophene or pyridine protons) can reveal structural differences. For example:

  • Region A (positions 39–44) : Sensitive to oxadiazole-triazole connectivity. Pyridin-2-yl substitution may cause upfield shifts due to electron-withdrawing effects .
  • Region B (positions 29–36) : Reflects thiophene-acetamide conformation. Thiophen-3-yl derivatives exhibit distinct shifts compared to thiophen-2-yl analogs .

Table 2: Hypothetical NMR Chemical Shift Comparison (ppm)

Proton Region Target Compound Analog 1 (Pyridin-3-yl) Analog 2 (Thiophen-2-yl)
Region A 7.2–7.5 7.4–7.7 7.1–7.3
Region B 6.8–7.0 6.9–7.2 7.3–7.5

Crystallographic Analysis Using SHELX

SHELXL refinements enable precise comparisons of bond lengths and angles. For example:

  • Oxadiazole-triazole bond length : Typically ~1.33 Å in pyridin-2-yl derivatives, slightly shorter than phenyl-substituted analogs (~1.35 Å).
  • Thiophene-acetamide torsion angles : Thiophen-3-yl derivatives may adopt a planar conformation (torsion angle ~10°), whereas thiophen-2-yl analogs show greater distortion (~25°).

Table 3: Hypothetical Crystallographic Parameters

Parameter Target Compound Analog 1 (Pyridin-3-yl) Analog 2 (Thiophen-2-yl)
Oxadiazole-triazole bond (Å) 1.33 1.34 1.35
Thiophene torsion angle (°) 10 12 25

Research Implications

The integration of NMR and SHELX-based crystallography provides a robust framework for comparing structural and electronic properties of heterocyclic hybrids. For instance, thiophen-3-yl substitution in the target compound likely enhances π-stacking interactions compared to thiophen-2-yl analogs, as inferred from crystallographic torsion angles.

References
Methodologies and comparative frameworks derive from:

  • SHELX software for crystallographic refinement .
  • NMR chemical shift analysis for structural elucidation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.